N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide
Description
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group and a dichloropyridinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N4O/c1-20-7-3-2-4-12(20)14(21)18-6-5-17-13-11(16)8-10(15)9-19-13/h8-9,12H,2-7H2,1H3,(H,17,19)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBCAGWGSNTRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)NCCNC2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the dichloropyridinyl intermediate. This intermediate is then reacted with an appropriate amine to form the desired compound. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloropyridinyl moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridinyl compounds.
Scientific Research Applications
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and dichloropyridinyl-containing molecules. Examples include:
- 2-Amino-3,5-dichloropyridine
- 2,5-Dichloropyridine
- N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide .
Uniqueness
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
